molecular formula C19H20N2O5S B2785503 ETHYL (2E)-3-({4-[METHYL(PHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROP-2-ENOATE CAS No. 791793-65-2

ETHYL (2E)-3-({4-[METHYL(PHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROP-2-ENOATE

Cat. No.: B2785503
CAS No.: 791793-65-2
M. Wt: 388.44
InChI Key: FDFFBQQNCMBIKH-BUHFOSPRSA-N
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Description

Ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes an ethyl ester group, a sulfonamide group, and a conjugated enone system. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-3-({4-[METHYL(PHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROP-2-ENOATE typically involves a multi-step process:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of aniline with methyl phenyl sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Coupling Reaction: The sulfonamide intermediate is then coupled with ethyl acetoacetate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the enone system or the sulfonamide group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ester group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Agents: Dicyclohexylcarbodiimide (DCC)

    Bases: Triethylamine

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Derivatives: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide moiety, which is known for its therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2E)-3-({4-[METHYL(PHENYL)SULFAMOYL]PHENYL}CARBAMOYL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as bacterial cell wall synthesis or cancer cell proliferation.

    Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or the induction of cell death.

Comparison with Similar Compounds

Ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate can be compared with other sulfonamide derivatives:

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic with a different substitution pattern.

Uniqueness

Ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate is unique due to its conjugated enone system and the presence of both an ester and a sulfonamide group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-3-26-19(23)14-13-18(22)20-15-9-11-17(12-10-15)27(24,25)21(2)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,20,22)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFFBQQNCMBIKH-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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